molecular formula C15H14FNO2 B3431234 N-(2-fluorobenzyl)-2-methoxybenzamide CAS No. 895366-15-1

N-(2-fluorobenzyl)-2-methoxybenzamide

Cat. No. B3431234
CAS RN: 895366-15-1
M. Wt: 259.27 g/mol
InChI Key: ZDMNQJFPUFRFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-2-methoxybenzamide, also known as FBMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBMA belongs to the class of benzamide derivatives and has been synthesized using different methods. In

Scientific Research Applications

N-(2-fluorobenzyl)-2-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, N-(2-fluorobenzyl)-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(2-fluorobenzyl)-2-methoxybenzamide has been shown to protect neurons from oxidative stress and reduce inflammation. N-(2-fluorobenzyl)-2-methoxybenzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-methoxybenzamide is not fully understood, but it is believed to act on multiple targets in cells. In cancer cells, N-(2-fluorobenzyl)-2-methoxybenzamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the PI3K/AKT signaling pathway. In neuroprotection, N-(2-fluorobenzyl)-2-methoxybenzamide reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorobenzyl)-2-methoxybenzamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neuroprotection, N-(2-fluorobenzyl)-2-methoxybenzamide reduces oxidative stress and inflammation and protects neurons from damage. N-(2-fluorobenzyl)-2-methoxybenzamide has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(2-fluorobenzyl)-2-methoxybenzamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-(2-fluorobenzyl)-2-methoxybenzamide has limitations such as its low yield during synthesis and limited availability.

Future Directions

N-(2-fluorobenzyl)-2-methoxybenzamide has promising potential in various fields, and future research could focus on the following directions:
1. Developing more efficient methods for the synthesis of N-(2-fluorobenzyl)-2-methoxybenzamide to improve its yield and availability.
2. Studying the efficacy of N-(2-fluorobenzyl)-2-methoxybenzamide in combination with other drugs in cancer treatment.
3. Investigating the potential of N-(2-fluorobenzyl)-2-methoxybenzamide in the treatment of other neurodegenerative diseases.
4. Studying the pharmacokinetics and pharmacodynamics of N-(2-fluorobenzyl)-2-methoxybenzamide to optimize its dosage and administration.
5. Exploring the potential of N-(2-fluorobenzyl)-2-methoxybenzamide in drug delivery systems.
Conclusion:
In conclusion, N-(2-fluorobenzyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-fluorobenzyl)-2-methoxybenzamide has been synthesized using different methods, and its mechanism of action is not fully understood. N-(2-fluorobenzyl)-2-methoxybenzamide has various biochemical and physiological effects and has been shown to have promising potential in cancer research, neuroprotection, and drug discovery. Future research could focus on developing more efficient synthesis methods, studying the efficacy of N-(2-fluorobenzyl)-2-methoxybenzamide in combination with other drugs, investigating its potential in the treatment of other neurodegenerative diseases, and exploring its potential in drug delivery systems.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-9-5-3-7-12(14)15(18)17-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMNQJFPUFRFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253487
Record name N-[(2-Fluorophenyl)methyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-methoxybenzamide

CAS RN

895366-15-1
Record name N-[(2-Fluorophenyl)methyl]-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895366-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorobenzyl)-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorobenzyl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorobenzyl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorobenzyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.